Cas no 2171343-33-0 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid)

(2R)-2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a chiral (2R)-configuration and a methoxy group, which enhance steric control during coupling reactions. The Fmoc protecting group ensures orthogonal deprotection under mild basic conditions, facilitating sequential peptide assembly. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc-chemistry protocols. The methoxypropanamido side chain offers improved solubility in common organic solvents, while maintaining stability during prolonged synthesis. Its precise stereochemistry makes it suitable for constructing peptides with defined conformational properties, particularly in medicinal chemistry and biochemical research applications.
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid structure
2171343-33-0 structure
商品名:(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid
CAS番号:2171343-33-0
MF:C23H26N2O6
メガワット:426.462346553802
CID:6394919
PubChem ID:165558243

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid
    • 2171343-33-0
    • (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
    • EN300-1503024
    • インチ: 1S/C23H26N2O6/c1-3-19(22(27)28)25-21(26)20(30-2)12-24-23(29)31-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-20H,3,12-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t19-,20?/m1/s1
    • InChIKey: QKFDIDFFQFZMTC-FIWHBWSRSA-N
    • ほほえんだ: O(C(NCC(C(N[C@@H](C(=O)O)CC)=O)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 426.17908655g/mol
  • どういたいしつりょう: 426.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 10
  • 複雑さ: 620
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 114Ų

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1503024-1.0g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171343-33-0
1g
$0.0 2023-06-05
Enamine
EN300-1503024-100mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171343-33-0
100mg
$2963.0 2023-09-27
Enamine
EN300-1503024-10000mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171343-33-0
10000mg
$14487.0 2023-09-27
Enamine
EN300-1503024-50mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171343-33-0
50mg
$2829.0 2023-09-27
Enamine
EN300-1503024-500mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171343-33-0
500mg
$3233.0 2023-09-27
Enamine
EN300-1503024-250mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171343-33-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1503024-2500mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171343-33-0
2500mg
$6602.0 2023-09-27
Enamine
EN300-1503024-5000mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171343-33-0
5000mg
$9769.0 2023-09-27
Enamine
EN300-1503024-1000mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]butanoic acid
2171343-33-0
1000mg
$3368.0 2023-09-27

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid 関連文献

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acidに関する追加情報

Chemical Compound CAS No. 2171343-33-0: (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic Acid

The compound with CAS No. 2171343-33-0, named as (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid, is a highly specialized organic molecule with significant applications in the field of synthetic chemistry and biochemistry. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methoxy substituent, and an amino acid backbone. The Fmoc group is a well-known protecting group in peptide synthesis, playing a crucial role in solid-phase synthesis by temporarily blocking the amine functionality during the synthesis process.

Recent studies have highlighted the importance of this compound in the development of novel peptide-based drugs and biologics. The (2R) configuration at the chiral center ensures high enantioselectivity, which is critical for achieving desired pharmacokinetic properties in drug candidates. Researchers have also explored the use of this compound in the synthesis of bioactive molecules, such as inhibitors for specific enzymes or receptors, demonstrating its versatility in medicinal chemistry.

The synthesis of (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid involves a multi-step process that combines principles from organic synthesis and stereochemistry. Key steps include the installation of the Fmoc group, the introduction of the methoxy substituent, and the establishment of the correct stereochemistry at the chiral center. Advanced techniques such as enantioselective catalysis and stereoselective alkylation have been employed to ensure high yields and purity.

In terms of biological activity, this compound has shown promise in preclinical studies as a potential modulator of cellular signaling pathways. For instance, it has been reported to interact with specific G-protein coupled receptors (GPCRs), making it a valuable tool for studying receptor-ligand interactions. Furthermore, its ability to serve as a precursor for more complex molecules has made it an essential building block in combinatorial chemistry libraries.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These methods have also enabled researchers to study its stability under various conditions, which is crucial for its application in pharmaceutical formulations.

In conclusion, (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid represents a significant advancement in organic synthesis and medicinal chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a valuable asset in the development of innovative therapeutic agents. As research continues to uncover new applications for this compound, its role in drug discovery is expected to grow even further.

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